molecular formula C30H48O3 B3395949 Testosterone undecanoate CAS No. 5949-44-0

Testosterone undecanoate

カタログ番号: B3395949
CAS番号: 5949-44-0
分子量: 456.7 g/mol
InChIキー: UDSFVOAUHKGBEK-CNQKSJKFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Testosterone undecanoate is a synthetic ester of testosterone, a naturally occurring androgen hormone. It is primarily used in testosterone replacement therapy for men with low testosterone levels. This compound is unique due to its long-acting nature, which allows for less frequent dosing compared to other testosterone formulations .

準備方法

Synthetic Routes and Reaction Conditions

Testosterone undecanoate is synthesized through the esterification of testosterone with undecanoic acid. The process typically involves the use of solvents like N,N-dimethylformamide (DMF) and bases such as pyridine. The reaction is carried out at low temperatures (0-10°C) to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of high-purity this compound involves esterification followed by purification steps to achieve a purity of 99.5% or higher. This method addresses issues related to raw material pollution and production wastewater treatment, making it suitable for large-scale production .

化学反応の分析

Metabolic Activation Pathways

In vivo, testosterone undecanoate undergoes sequential enzymatic transformations ( , ):

Metabolic pathway
This compound → 5α-DHT undecanoate → Testosterone + DHT

Enzyme SystemLocationReaction TypeProducts Formed
Intestinal esterasesGut wallPartial de-esterification5α-DHT undecanoate
Plasma esterasesSystemic circulationComplete hydrolysisFree testosterone + DHT

Pharmacokinetic studies show:

  • Oral bioavailability : 3-7% (fasted), increases to 4-10% with high-fat meals

  • Hydrolysis half-life : 1.6 hrs (oral) vs 20.9-33.9 days (intramuscular)

  • First-pass metabolism : 90-100% lymphatic absorption bypasses hepatic processing

Process-Related Impurities

Analytical studies identified key synthetic impurities ( ):

Major characterized impurity
Androsta-4,9(11)-dien-3-one-17β-undecanoate

  • Molecular formula : C₃₀H₄₆O₃

  • Mass spec : [M+H]⁺ m/z 455.3513 (Δ-2 vs parent)

  • Origin : Residual ∆⁹(¹¹) dehydrogenation in 4-androstenedione starting material

PropertyParent CompoundImpurity
Retention time (HPLC)26.68 min25.80 min (RRT 0.97)
MS/MS fragments271.2047, 253.1944269.1895, 251.1797
UV λmax210 nm210 nm + 245 nm

Control strategies:

  • Starting material specification : Limit 4-androstenedione impurities <0.05%

  • Process optimization : Acid-catalyzed dehydration step at 48-52°C

  • Purification : Charcoal treatment in methanol/acetone (4% w/w)

Stability Considerations

Formulation stability studies reveal ( , ):

  • Oleic acid solutions : Require refrigeration (2-8°C), 3-month shelf life at 25°C

  • Castor oil/propylene glycol : Stable 3 years at 25°C/60% RH

  • Critical degradation pathways :

    • Oxidation at ∆⁴ double bond

    • Ester hydrolysis in aqueous media (pH <5 or >8)

    • Thermal decomposition >40°C

Accelerated stability data (40°C/75% RH):

Time (months)Purity Loss (%)Major Degradants
00-
31.29(11)-dehydro analog
62.8Testosterone free form

These reaction characteristics underpin this compound's clinical performance as a long-acting androgen therapy, while informing pharmaceutical manufacturing quality controls. The compound's stability profile enables both oral and depot intramuscular formulations, though requiring careful excipient selection to prevent premature ester hydrolysis .

科学的研究の応用

Testosterone Replacement Therapy (TRT)

Overview : TU is primarily used for testosterone replacement therapy in men with hypogonadism. Its long half-life allows for less frequent dosing compared to other testosterone formulations.

  • Effectiveness : A post-marketing study involving 870 subjects demonstrated that over 90% reported good efficacy from TU treatment. Measurements included serum testosterone levels, prostate-specific antigen (PSA), and other metabolic parameters, indicating significant improvements in symptoms associated with low testosterone levels .
  • Dosing Regimen : The recommended administration interval for TU is every 10 to 14 weeks, which is more convenient than traditional testosterone injections that require more frequent dosing .

Induction of Benign Prostatic Hyperplasia (BPH)

Research Findings : Recent studies have investigated TU's role in inducing benign prostatic hyperplasia more effectively than testosterone propionate.

  • Study Design : In a comparative study, varying doses of TU (125 to 1000 mg/kg) were administered to assess their impact on androgen levels and prostate size over an eight-week period. Results indicated that TU maintained significantly higher testosterone levels and induced BPH more reliably than testosterone propionate .
  • Optimal Dosing : The optimal dose for maintaining high androgen levels was determined to be between 500 mg/kg and 1000 mg/kg, with administration intervals of 1 to 4 weeks being effective .

Spermatogenesis Suppression

Clinical Trials : this compound has been explored for its potential in male contraception through spermatogenesis suppression.

  • Pilot Study Results : In a pilot study involving normal Chinese men, TU injections led to azoospermia (absence of sperm) in most participants within a few weeks. The study found that both 500 mg and 1000 mg doses effectively suppressed spermatogenesis while maintaining serum testosterone within normal ranges .
  • Safety Profile : No serious side effects were reported during the study, suggesting that TU could be a viable option for male contraceptive methods without significant health risks .

Safety and Tolerability

Adverse Effects Monitoring : A comprehensive review of adverse drug reactions associated with TU highlighted its safety profile.

  • Monitoring Parameters : Parameters such as hemoglobin levels, hematocrit, blood pressure, and PSA were monitored in patients receiving TU. Results indicated a low incidence of severe adverse effects, making it a favorable option for long-term therapy .
  • Polycythemia and Cardiovascular Risks : The study also assessed risks related to polycythemia and cardiovascular health, concluding that TU does not significantly increase these risks compared to other testosterone formulations .

Summary Table of Applications

ApplicationDescriptionKey Findings
Testosterone Replacement TherapyTreatment for hypogonadism with long-acting effectsOver 90% efficacy reported; less frequent dosing
Induction of BPHInducing benign prostatic hyperplasia more effectively than propionateHigher testosterone levels maintained; optimal dosing established
Spermatogenesis SuppressionPotential use as a male contraceptiveEffective suppression observed; no serious side effects
Safety ProfileMonitoring adverse effects in long-term useLow incidence of severe adverse effects

作用機序

Testosterone undecanoate acts as a prodrug of testosterone. Once administered, it is hydrolyzed to release testosterone, which then binds to androgen receptors in target tissues. This binding activates the androgen receptor, leading to the transcription of specific genes that regulate male secondary sexual characteristics and other physiological functions .

類似化合物との比較

Similar Compounds

Comparison

Testosterone undecanoate is unique due to its long half-life, which allows for less frequent dosing compared to other testosterone esters. For instance, testosterone enanthate and testosterone cypionate require more frequent injections (every 1-2 weeks), whereas this compound can be administered every 10-14 weeks .

生物活性

Testosterone undecanoate (TU) is a long-acting testosterone ester widely used in testosterone replacement therapy (TRT) for men with hypogonadism. This compound has garnered attention for its pharmacokinetic properties, efficacy, and safety profile. This article delves into the biological activity of this compound, supported by research findings, clinical studies, and data tables.

This compound is an ester of testosterone that facilitates its absorption via the lymphatic system when administered orally or intramuscularly. This formulation allows for sustained release and prolonged action compared to other testosterone preparations. The pharmacokinetics of TU demonstrate a half-life that supports less frequent dosing schedules, enhancing patient compliance.

Key Pharmacokinetic Parameters:

  • Half-life: Approximately 3-5 days.
  • Peak serum testosterone levels: Achieved within 24-48 hours post-injection.
  • Duration of action: Maintains therapeutic testosterone levels for up to 10 weeks after a single injection of 750 mg .

Clinical Efficacy

Numerous studies have evaluated the effectiveness of TU in treating hypogonadism. A notable observational study reported that over 90% of patients rated the efficacy of TU as "very good" or "good," with significant improvements in symptoms associated with low testosterone levels, such as fatigue, libido, and mood disturbances .

Case Study Overview

A multicenter trial involving 130 hypogonadal men demonstrated that a single intramuscular injection of 750 mg TU resulted in serum testosterone levels within the normal range for the duration of the dosing interval. The study also monitored safety parameters, including hematocrit and prostate-specific antigen (PSA) levels, finding no significant adverse effects related to prostate health .

Comparative Studies

Research comparing TU with other testosterone formulations highlights its advantages:

Study Testosterone Formulation Efficacy Safety Profile
Testosterone PropionateLower stability in maintaining testosterone levelsHigher incidence of side effects
Testosterone EnanthateMore frequent injections requiredSimilar adverse effects
Oral this compoundEffective but with variable absorption ratesGenerally well tolerated

Biological Effects on Hormonal Levels

The administration of TU significantly affects hormonal profiles:

  • Testosterone Levels: Sustained elevation in serum testosterone levels was observed across various dosing regimens.
  • Dihydrotestosterone (DHT): Increased DHT levels were noted, which is crucial for virilization effects but raises concerns regarding prostate health.
  • 5-alpha Reductase Activity: Studies indicated that TU administration maintains higher levels of 5-alpha reductase compared to other formulations, suggesting a potential impact on prostate tissue .

Safety and Tolerability

The safety profile of TU has been extensively studied. Commonly monitored parameters include:

  • Hematocrit Levels: A slight increase was noted but remained within physiological ranges.
  • Prostate Health: No significant changes in PSA levels were observed over extended treatment periods, indicating a favorable risk profile concerning prostate cancer .
  • Cardiovascular Risk Factors: Long-term studies suggest that TU may have beneficial effects on lipid profiles, potentially reducing cardiovascular risks in older men .

特性

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h21,24-27H,4-20H2,1-3H3/t24-,25-,26-,27-,29-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSFVOAUHKGBEK-CNQKSJKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863661
Record name Testosterone undecylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Details http://www.abmole.com/literature/testosterone-undecanoate-msds.html
Record name Testosterone undecanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Testosterone is a critical male sex hormone that is responsible for the normal growth and development of the male sex organs and the maintenance of secondary sex characteristics, such as the growth and maturation of male sex organs, the development of male hair distribution, vocal cord thickening, and alterations in body musculature and fat distribution. Male hypogonadism, resulting from insufficient testosterone secretion, has two main etiologies: primary hypogonadism is caused by defects in the gonads, whereas secondary hypogonadism is the failure of the hypothalamus (or pituitary) to produce sufficient gonadotropins (FSH and LH). In the circulation, testosterone undecanoate is cleaved by endogenous non-specific esterases to release testosterone, the active component of the compound. The undecanoate side chain is pharmacologically inactive. Testosterone can be further converted by 5α reductase to its more biologically active form, dihydrotestosterone (DHT). The actions of testosterone and DHT are mediated via androgen receptor, which is widely expressed in many tissues, including the bone, muscle, prostate, and adipose tissue. Testosterone binds to androgen receptors with high affinity and regulates target gene transcription involved in the normal growth and development of the male sex organs and the maintenance of secondary sex characteristics. Testosterone can cause improved sexual function, increased lean body mass, bone density, erythropoiesis, prostate size, and changes in lipid profiles.
Record name Testosterone undecanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

5949-44-0
Record name Testosterone, undecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5949-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Testosterone undecanoate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Testosterone undecanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13946
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Testosterone undecylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17β-hydroxyandrost-4-en-3-one undecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TESTOSTERONE UNDECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H16A5VCT9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Testosterone undecanoate
Reactant of Route 2
Reactant of Route 2
Testosterone undecanoate
Reactant of Route 3
Reactant of Route 3
Testosterone undecanoate
Reactant of Route 4
Reactant of Route 4
Testosterone undecanoate
Reactant of Route 5
Reactant of Route 5
Testosterone undecanoate
Reactant of Route 6
Reactant of Route 6
Testosterone undecanoate
Customer
Q & A

Q1: How does testosterone undecanoate exert its effects in the body?

A: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. [] After oral or intramuscular administration, it is cleaved into testosterone, the active androgenic hormone. [] Testosterone then binds to androgen receptors in target tissues, influencing gene expression and exerting a wide range of physiological effects. []

Q2: What are the downstream effects of testosterone activation in target tissues?

A2: Testosterone activation impacts various systems:

  • Reproductive System: Stimulates spermatogenesis, develops and maintains male secondary sexual characteristics. [, ]
  • Musculoskeletal System: Increases muscle mass and strength, influences bone density. [, ]
  • Central Nervous System: Impacts libido, mood, and cognitive function. [, , , ]
  • Metabolic System: Influences lipid metabolism, insulin sensitivity, and body composition. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C29H48O3, and its molecular weight is 440.7 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research papers do not delve into detailed spectroscopic data, you can find this information in resources like the PubChem database or chemical supplier catalogs.

Q5: What is the stability of this compound in different formulations?

A: Research indicates that this compound dissolved in oleic acid exhibits good stability in both soft and hard gelatin capsules. [] A specific formulation incorporating castor oil as the carrier has also shown enhanced solubility and improved storage stability. []

Q6: Are there any specific material compatibility considerations for this compound formulations?

A: The choice of excipients and packaging materials is crucial for maintaining the stability and efficacy of this compound formulations. [, ] For example, formulations using oleic acid and beeswax require careful selection of dissolution media for accurate testing. [] Consulting pharmaceutical formulation guidelines and conducting appropriate compatibility studies is essential.

Q7: How is this compound absorbed and distributed in the body?

A: Oral this compound is absorbed through the lymphatic system, bypassing first-pass liver metabolism to a certain extent. [, ] It is then distributed throughout the body, ultimately reaching target tissues containing androgen receptors. [, ]

Q8: What are the differences in pharmacokinetic profiles between oral and injectable this compound?

A: Oral this compound is subject to more significant first-pass metabolism and exhibits greater fluctuations in plasma levels compared to the injectable form. [, ] Injectable this compound, particularly the long-acting formulation Nebido, offers sustained release and stable testosterone levels. [, , ]

Q9: How does the pharmacokinetic profile of this compound compare to other testosterone esters like testosterone enanthate?

A: this compound, particularly the injectable formulation, offers a longer duration of action and requires less frequent administration compared to short-acting esters like testosterone enanthate. [, , ]

Q10: What are the common in vitro and in vivo models used to study this compound?

A10: Researchers utilize various models, including:

  • In vitro: Cell lines like MCF-7 breast cancer cells are used to investigate the antiproliferative effects of this compound in combination with other drugs. []
  • In vivo: Rodent models, such as Wistar rats, are used to induce benign prostatic hyperplasia for studying the effects of this compound on prostate size and function. []

Q11: What is the clinical efficacy of this compound in treating hypogonadism?

A: Studies have shown that both oral and injectable this compound effectively improve symptoms of hypogonadism, including sexual function, mood, and metabolic parameters. [, , , , , ]

Q12: Are there any strategies being explored to improve the targeted delivery of this compound?

A12: While the provided research focuses on conventional oral and intramuscular formulations, targeted drug delivery approaches could potentially enhance efficacy and minimize off-target effects. Further research in this area might explore nanocarriers or other novel drug delivery systems for this compound.

Q13: What analytical methods are commonly used to measure this compound and its metabolites?

A13: Researchers use various techniques, including:

  • Radioimmunoassay (RIA): To quantify testosterone and other androgens in serum samples. [, , ]
  • Enzyme-Linked Immunosorbent Assay (ELISA): To measure this compound concentrations in biological samples. []

Q14: Is there any information available on the environmental fate and effects of this compound?

A: One study assessed the toxicity of this compound on Artemia nauplii (brine shrimp) and Betta splendens fish fry, indicating potential chronic toxic effects. [] More research is needed to fully understand its environmental impact and potential for bioaccumulation.

Q15: What factors influence the dissolution and solubility of this compound in different formulations?

A: The type of oil used as a carrier significantly affects dissolution. [, ] For instance, formulations with oleic acid show faster dissolution compared to those incorporating beeswax. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。